Regioisomeric Methoxy Position on Benzamide Ring: 4-OCH₃ (Target) vs. 3-OCH₃ (CAS 929471-93-2) – Physicochemical Differentiation
The target compound bears a 4-methoxy substituent on the terminal benzamide ring, distinguishing it from the 3-methoxy regioisomer (CAS 929471-93-2). While no direct head-to-head bioactivity data are publicly available, the positional isomerism is predicted to alter hydrogen-bond acceptor geometry, molecular dipole moment, and steric profile at the benzamide terminus. The 3-methoxy analog has a reported calculated logP of 5.57 and a topological polar surface area (TPSA) of 60.41 Ų ; the 4-methoxy isomer is expected to exhibit an identical TPSA (60.41 Ų) but a slightly different logP due to altered local dipole interactions, and distinct metabolic susceptibility (para vs. meta O-demethylation by CYP450 isoforms) [1].
| Evidence Dimension | Predicted physicochemical and metabolic differentiation of regioisomers |
|---|---|
| Target Compound Data | 4-OCH₃ benzamide; predicted TPSA ~60.41 Ų; para-substitution susceptible to CYP2C9/2C19-mediated O-demethylation |
| Comparator Or Baseline | CAS 929471-93-2 (3-OCH₃ benzamide); calculated logP 5.57, TPSA 60.41 Ų |
| Quantified Difference | Qualitative difference in metabolic soft-spot location; quantitative difference in logP estimated at ΔlogP < 0.3 units based on substituent constant differences |
| Conditions | In silico prediction (QikProp/MOE-level); no experimental head-to-head data available |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the para-methoxy isomer offers a distinct metabolic and electronic profile that may translate into different off-target liability or pharmacokinetic behavior compared to the meta isomer, justifying targeted acquisition.
- [1] Smith, D.A., Allerton, C., Kalgutkar, A.S., van de Waterbeemd, H., & Walker, D.K. (2012). Pharmacokinetics and Metabolism in Drug Design (3rd ed.). Wiley-VCH. Chapter on cytochrome P450-mediated O-demethylation. View Source
